1,3-Dibromo-2-butoxy-5-methylbenzene

Description

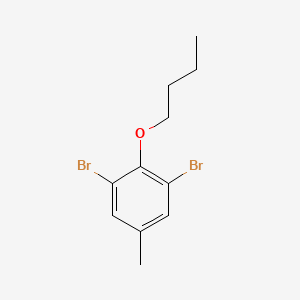

1,3-Dibromo-2-butoxy-5-methylbenzene (CAS: 1245563-06-7) is a brominated aromatic compound with the molecular formula C₁₁H₁₄OBr₂ and a molecular weight of 322.03626 g/mol . Its structure features a benzene ring substituted with:

- Two bromine atoms at positions 1 and 3,

- A butoxy group (‑O(CH₂)₃CH₃) at position 2,

- A methyl group (‑CH₃) at position 5.

The compound’s SMILES notation is CCCCOC1=C(C=C(C)C=C1Br)Br, and its InChIKey is YPLYQGOLPZEQHR-UHFFFAOYSA-N . The butoxy chain introduces significant lipophilicity, influencing solubility and reactivity in organic synthesis.

Properties

IUPAC Name |

1,3-dibromo-2-butoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Br2O/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYQGOLPZEQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682139 | |

| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-06-7 | |

| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-butoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-butoxy-5-methylbenzene. The typical reaction conditions involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-butoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: The major product is the fully hydrogenated benzene derivative.

Scientific Research Applications

1,3-Dibromo-2-butoxy-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-butoxy-5-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and butoxy group can participate in various chemical reactions, altering the activity of the target molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can modify the structure and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

Molecular Formula: C₉H₁₀Br₂O₂.

Key Differences:

Reactivity :

Physicochemical Properties :

- The butoxy chain enhances lipophilicity, likely increasing solubility in nonpolar solvents (e.g., hexane) compared to the methoxy analog.

- No direct melting/boiling point data are available, but the longer alkyl chain in butoxy may reduce volatility.

Other Brominated Benzene Derivatives

While and describe brominated benzofurans and unrelated compounds, broader comparisons can be drawn:

Example: 4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran (CAS not provided)

Structure : Benzofuran core with bromine and methoxy substituents .

Key Contrasts :

- The benzofuran scaffold introduces ring strain and conjugation , altering electronic properties vs. benzene derivatives.

- Reactivity: Benzofurans undergo electrophilic substitution at distinct positions (e.g., C5 in benzofuran vs. C4 in benzene derivatives) .

Biological Activity

1,3-Dibromo-2-butoxy-5-methylbenzene is a brominated aromatic compound with potential biological activity. This compound is of interest due to its structural features that may influence its interaction with biological systems. The following sections explore its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C11H14Br2O

- Molecular Weight : 303.04 g/mol

- CAS Number : 1245563-06-7

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the brominated aromatic series have shown various biological effects, including antimicrobial, antifungal, and anticancer activities.

The mechanisms through which this compound exerts its biological effects can be hypothesized based on the behavior of structurally similar compounds:

- Enzyme Inhibition : Brominated compounds often inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Cell Membrane Interaction : The hydrophobic nature of the compound may allow it to integrate into cellular membranes, disrupting membrane integrity and function.

Antimicrobial Activity

A study investigating the antimicrobial properties of brominated compounds found that similar structures exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 10 µg/mL to 50 µg/mL against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Related Brominated Compound | 10 | Staphylococcus aureus |

| Related Brominated Compound | 20 | Escherichia coli |

Cytotoxicity Studies

Research on the cytotoxic effects of brominated aromatic compounds indicates that they can induce apoptosis in cancer cell lines. For instance, a study reported IC50 values ranging from 15 µM to 30 µM for related dibrominated compounds in various cancer cell lines.

Environmental Impact Studies

Investigations into the environmental persistence and bioaccumulation potential of brominated compounds suggest that they may have long-term ecological effects. The degradation products can also exhibit biological activity, complicating toxicity assessments.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not well-characterized; however, it is expected to follow typical patterns observed in similar organic halides:

- Absorption : Likely absorbed through the gastrointestinal tract or via inhalation.

- Distribution : High affinity for lipid tissues due to its hydrophobicity.

- Metabolism : May undergo phase I metabolic reactions leading to the formation of reactive intermediates.

- Excretion : Primarily via urine after conjugation with glucuronic acid or sulfate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.